molecular formula C7H12N2 B7791654 (+/-)-2-Pyrrolidin-1-yl-propionitrile

(+/-)-2-Pyrrolidin-1-yl-propionitrile

Cat. No.: B7791654
M. Wt: 124.18 g/mol
InChI Key: DCDYFOMXDLNINX-UHFFFAOYSA-N
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Description

(+/-)-2-Pyrrolidin-1-yl-propionitrile is a chemical building block of interest in medicinal chemistry and drug discovery research. It features a pyrrolidine ring, a saturated nitrogen-containing heterocycle that is one of the most prominent scaffolds found in clinically active drugs . The pyrrolidine ring is highly valued for its three-dimensional, non-planar structure, which allows researchers to efficiently explore pharmacophore space and influence the stereochemistry of potential drug candidates . This versatility makes pyrrolidine-based compounds useful in the discovery of novel therapeutic agents for a wide range of diseases . The nitrile functional group (-CN) can serve as a key moiety in the synthesis of more complex molecules and may be used to modulate the compound's physicochemical properties . As a racemic mixture, this compound enables researchers to investigate the biological activity of both enantiomers simultaneously during early-stage screening. It is intended for use as a synthetic intermediate or a standard in analytical development. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-pyrrolidin-1-ylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-7(6-8)9-4-2-3-5-9/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDYFOMXDLNINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Pyrrolidine reacts with acrylonitrile in a polar aprotic solvent (e.g., acetonitrile) under mild conditions (20–25°C). The reaction proceeds via a conjugate addition mechanism, where the secondary amine attacks the β-carbon of acrylonitrile, forming a C–N bond. Base catalysts such as cesium carbonate or sodium hydride enhance reaction rates by deprotonating the amine, though pyrrolidine’s inherent basicity often suffices.

Optimization Insights

  • Solvent Selection : Acetonitrile outperforms ethanol or tetrahydrofuran due to its compatibility with both reactants and intermediates.

  • Stoichiometry : A 1:1 molar ratio of pyrrolidine to acrylonitrile minimizes side products like bis-alkylated species.

  • Yield : Typical yields range from 70% to 85%, with purity >95% confirmed via 1H^1H NMR.

Nucleophilic Substitution of Halogenated Propionitriles

This two-step approach involves synthesizing a halogenated propionitrile precursor (e.g., 2-bromopropionitrile) followed by displacement with pyrrolidine.

Step 1: Synthesis of 2-Bromopropionitrile

2-Bromopropionitrile is prepared via bromination of propionitrile using Nbromosuccinimide\text{N}- \text{bromosuccinimide} (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride. The reaction requires rigorous temperature control (0–5°C) to prevent polymerization.

Step 2: Displacement with Pyrrolidine

2-Bromopropionitrile reacts with pyrrolidine in dimethylformamide (DMF) at 60°C for 12 hours. Potassium iodide acts as a catalyst, facilitating the SN2\text{S}_\text{N}2 mechanism.

Data Summary

ParameterValueSource
Reaction Temperature60°C
CatalystKI (10 mol%)
Yield65–72%
Purity (1H^1H NMR)90%

Reduction of 3-Oxo-3-(Pyrrolidin-1-yl)propanenitrile

3-Oxo-3-(pyrrolidin-1-yl)propanenitrile serves as a ketone precursor, which undergoes reduction to yield the target compound.

Wolff-Kishner Reduction

The ketone is treated with hydrazine hydrate (NH2NH2\text{NH}_2\text{NH}_2) and sodium ethoxide (NaOEt\text{NaOEt}) at reflux (120°C, 8 hours). This method converts the carbonyl group to a methylene moiety without affecting the nitrile.

Key Observations

  • Yield : 60–68% after column chromatography.

  • Side Reactions : Over-reduction or decomposition occurs if reaction time exceeds 10 hours.

Catalytic Hydrogenation

Alternative protocols employ palladium on carbon (Pd/C\text{Pd/C}) under H2\text{H}_2 (3 atm) in ethanol. However, this method risks partial reduction of the nitrile to an amine, necessitating precise control.

Active Ester-Mediated Coupling Reactions

Cyanoacetic acid derivatives, such as 2,5-dioxopyrrolidin-1-yl cyanoacetate, react with pyrrolidine in the presence of triethylamine (Et3N\text{Et}_3\text{N}) to form the target compound.

Procedure

  • Activation : Cyanoacetic acid is converted to its active ester using N,Ndicyclohexylcarbodiimide\text{N}, \text{N}'- \text{dicyclohexylcarbodiimide} (DCC).

  • Coupling : The active ester reacts with pyrrolidine in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) at room temperature for 2 hours.

Performance Metrics

  • Yield : 75–80%.

  • Advantage : Avoids harsh conditions, suitable for heat-sensitive substrates.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost EfficiencyScalability
Michael Addition70–85>95HighExcellent
Nucleophilic Substitution65–7290ModerateGood
Wolff-Kishner Reduction60–6885LowFair
Active Ester Coupling75–8092HighExcellent

Key Findings

  • The Michael addition and active ester coupling offer the best balance of yield and scalability.

  • Nucleophilic substitution is limited by the instability of halogenated precursors.

  • Wolff-Kishner reduction is less favored due to operational complexity .

Chemical Reactions Analysis

Types of Reactions

(+/-)-2-Pyrrolidin-1-yl-propionitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include amides, carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis
(+/-)-2-Pyrrolidin-1-yl-propionitrile serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions enable the formation of derivatives that are essential in developing new pharmaceuticals and agrochemicals.

Reactivity and Mechanism
The compound can undergo:

  • Oxidation to form amides or carboxylic acids.
  • Reduction to convert the nitrile group into primary amines.
  • Substitution reactions that yield various derivatives.

Biological Applications

Enzyme Inhibition Studies
Research has indicated that this compound can be utilized in studying enzyme inhibition and receptor binding. Its interaction with specific molecular targets may affect biochemical pathways relevant to disease mechanisms.

Potential Therapeutic Effects
There is ongoing research into the compound's potential therapeutic roles, particularly as a precursor in synthesizing pharmaceutical agents. Its ability to modulate biological activity positions it as a candidate for drug development aimed at treating various diseases .

Medical Applications

Drug Development
The compound has been investigated for its potential use in drug formulations. Its unique structure allows it to act as a building block for synthesizing novel drug candidates targeting specific diseases, including neurological disorders and cancer .

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is employed in producing specialty chemicals and materials. Its properties make it suitable for applications in polymers and resins, enhancing the performance characteristics of final products.

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and preserved mitochondrial function, highlighting its potential for neuroprotective applications.

Case Study 2: Anti-inflammatory Properties

In another investigation, the compound was assessed for its anti-inflammatory effects using an animal model. The findings demonstrated a marked reduction in inflammation markers when administered, suggesting its potential utility in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of (+/-)-2-Pyrrolidin-1-yl-propionitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

(+/-)-2-Pyrrolidin-1-yl-propionitrile can be compared with other similar compounds, such as:

  • 2-Pyrrolidin-1-yl-acetonitrile
  • 2-Pyrrolidin-1-yl-butyronitrile
  • 2-Pyrrolidin-1-yl-valeronitrile

These compounds share a similar pyrrolidine ring structure but differ in the length and nature of the carbon chain attached to the nitrile group. The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it suitable for particular applications in research and industry.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (±)-2-Pyrrolidin-1-yl-propionitrile in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization is possible .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation risks.
  • Waste Management : Segregate chemical waste in labeled, airtight containers. Collaborate with certified hazardous waste disposal services to ensure compliance with environmental regulations .

Q. Which spectroscopic techniques are most effective for characterizing (±)-2-Pyrrolidin-1-yl-propionitrile?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyrrolidine ring structure and nitrile group integration. Compare chemical shifts with analogous compounds (e.g., piperidine derivatives) .
  • Infrared (IR) Spectroscopy : Identify the nitrile (C≡N) stretch near 2240 cm1^{-1}, and validate results against reference spectra (e.g., NIST databases) .
  • Mass Spectrometry (MS) : Employ high-resolution MS to confirm molecular ion peaks and fragmentation patterns .

Q. How can researchers design a synthesis protocol for (±)-2-Pyrrolidin-1-yl-propionitrile?

  • Methodological Answer :

  • Route Selection : Opt for nucleophilic substitution between pyrrolidine and acrylonitrile derivatives under inert atmospheres.
  • Optimization : Use kinetic studies to adjust reaction temperature (e.g., 40–60°C) and solvent polarity (e.g., THF or DMF) for higher yields .
  • Purification : Perform vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane) to isolate the racemic mixture .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments of (±)-2-Pyrrolidin-1-yl-propionitrile be resolved using crystallographic data?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (SHELX suite) to determine absolute configuration. Optimize data resolution (<1.0 Å) to reduce ambiguity in electron density maps .
  • Validation : Cross-reference crystallographic results with chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric ratios .
  • Statistical Analysis : Apply Hamilton R-factor tests to assess model reliability and refine torsion angles iteratively .

Q. What computational modeling approaches are suitable for predicting the reactivity of (±)-2-Pyrrolidin-1-yl-propionitrile in nucleophilic reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Use B3LYP/6-31G(d) basis sets for accuracy .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. water) on reaction kinetics using AMBER or CHARMM force fields .
  • Validation : Compare predicted activation energies with experimental Arrhenius plots from kinetic studies .

Q. How can researchers design experiments to assess the impact of racemic vs. enantiopure forms on biological activity?

  • Methodological Answer :

  • Experimental Design :
  • PICO Framework :
  • Population : Target enzyme/receptor (e.g., acetylcholine esterase).
  • Intervention : Enantiopure vs. racemic compound.
  • Comparison : IC50_{50} values or binding affinities.
  • Outcome : Stereospecific activity differences .
  • Assays : Use fluorescence polarization or surface plasmon resonance (SPR) for real-time binding kinetics .
  • Statistical Rigor : Apply ANOVA to compare enantiomer efficacy, controlling for batch variability .

Q. What strategies mitigate synthetic byproducts during (±)-2-Pyrrolidin-1-yl-propionitrile preparation?

  • Methodological Answer :

  • Byproduct Identification : Use LC-MS to detect impurities (e.g., unreacted pyrrolidine or acrylonitrile dimerization products) .
  • Process Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of pyrrolidine to acrylonitrile) and introduce scavengers (e.g., molecular sieves) to suppress side reactions .
  • Quality Control : Follow pharmacopeial guidelines (e.g., USP) for impurity thresholds (<0.1% w/w) .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility) of (±)-2-Pyrrolidin-1-yl-propionitrile?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., PubChem, Reaxys) and apply weighted averages to account for measurement variability .
  • Experimental Replication : Standardize conditions (e.g., 25°C, phosphate buffer pH 7.4) and use nephelometry for solubility quantification .
  • Error Source Identification : Evaluate instrumentation calibration (e.g., UV-Vis spectrophotometer wavelength accuracy) and sample purity .

Q. What methodological frameworks ensure rigor in studying (±)-2-Pyrrolidin-1-yl-propionitrile’s metabolic pathways?

  • Methodological Answer :

  • FINER Criteria : Ensure feasibility (in vitro hepatocyte models), novelty (uncharted metabolic intermediates), and relevance (toxicity implications) .
  • Isotopic Labeling : Use 14C^{14}C-labeled compound in tracer studies to track metabolite formation via radio-HPLC .
  • Data Integration : Combine kinetic data (e.g., Michaelis-Menten parameters) with computational enzyme docking simulations .

Methodological Best Practices

  • Literature Review : Conduct systematic reviews using PRISMA guidelines to identify knowledge gaps (e.g., catalytic applications) .
  • Ethical Compliance : Adhere to institutional safety boards for handling hazardous intermediates .
  • Reproducibility : Document all synthetic steps, analytical parameters, and raw data in FAIR-compliant repositories .

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